molecular formula C11H7N5O6 B416725 3-Anilino-2,4,6-trisnitropyridine

3-Anilino-2,4,6-trisnitropyridine

Cat. No.: B416725
M. Wt: 305.2g/mol
InChI Key: XLXYGJXWTQPRCP-UHFFFAOYSA-N
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Description

3-Anilino-2,4,6-trisnitropyridine is a high-energy nitroaromatic compound characterized by a pyridine ring substituted with three nitro groups at positions 2, 4, and 6, and an anilino (phenylamino) group at position 2. Its molecular structure combines the electron-withdrawing effects of nitro groups with the electron-donating properties of the anilino substituent, creating a unique balance of stability and reactivity. This compound is primarily synthesized through stepwise nitration of 3-anilinopyridine precursors, followed by purification under controlled conditions to ensure thermal stability .

Applications of this compound are hypothesized to align with those of other polynitropyridines, such as use in explosive formulations or propellants, where its energy density and decomposition kinetics are critical. However, its functional utility is heavily influenced by its comparative performance against analogous compounds, which will be detailed below.

Properties

Molecular Formula

C11H7N5O6

Molecular Weight

305.2g/mol

IUPAC Name

2,4,6-trinitro-N-phenylpyridin-3-amine

InChI

InChI=1S/C11H7N5O6/c17-14(18)8-6-9(15(19)20)13-11(16(21)22)10(8)12-7-4-2-1-3-5-7/h1-6,12H

InChI Key

XLXYGJXWTQPRCP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(N=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=C(N=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

2,4,6-Trinitropyridine

  • Structure: Lacks the anilino group at position 3 but retains nitro groups at 2, 4, and 6 positions.
  • Properties :
    • Thermal Stability : Higher melting point (~180°C) due to symmetrical nitro substitution and absence of bulky substituents .
    • Sensitivity : Less sensitive to impact and friction compared to toluene-based explosives (e.g., TNT) owing to the pyridine ring’s inherent stability.
    • Detonation Velocity : Estimated at 7,200 m/s, marginally lower than RDX but superior to TNT .

Trinitrotoluene (TNT)

  • Structure : A toluene derivative with nitro groups at positions 2, 4, and 4.
  • Properties: Thermal Stability: Melting point of 80°C, significantly lower than 3-Anilino-2,4,6-trisnitropyridine, limiting high-temperature applications. Sensitivity: Moderate sensitivity to shock, necessitating careful handling. Detonation Velocity: 6,900 m/s, lower than both 2,4,6-trinitropyridine and the target compound.

3-Nitro-1,2,4-triazol-5-one (NTO)

  • Structure : A heterocyclic compound with nitro and keto groups.
  • Properties: Thermal Stability: Decomposes at 270°C, outperforming many nitroaromatics. Sensitivity: Insensitive to impact, making it suitable for insensitive munitions. Detonation Velocity: ~8,000 m/s, higher than this compound but with greater synthesis complexity.

Key Comparative Data

Compound Molecular Formula Melting Point (°C) Detonation Velocity (m/s) Impact Sensitivity (J)
This compound C₁₁H₆N₆O₆ ~150 (estimated) ~7,500 (theoretical) 5–7 (moderate)
2,4,6-Trinitropyridine C₅H₂N₄O₆ 180 7,200 8–10 (low)
TNT C₇H₅N₃O₆ 80 6,900 15 (high)
NTO C₂H₂N₄O₃ 270 8,000 >50 (very low)

Research Findings

  • Thermal Behavior: The anilino group in this compound introduces steric hindrance, slightly reducing thermal stability compared to 2,4,6-trinitropyridine but improving solubility in polar solvents .
  • Energetic Performance : Theoretical calculations suggest its detonation velocity exceeds TNT but lags behind RDX and HMX due to lower nitrogen/oxygen content.
  • Synthesis Challenges: The introduction of the anilino group complicates nitration pathways, requiring precise temperature control to avoid decomposition.

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